molecular formula C17H18N2O4 B5114406 N-[2-(3-methoxyphenoxy)ethyl]-N'-phenyloxamide

N-[2-(3-methoxyphenoxy)ethyl]-N'-phenyloxamide

Cat. No.: B5114406
M. Wt: 314.34 g/mol
InChI Key: LZSPPDMSVMIQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-methoxyphenoxy)ethyl]-N’-phenyloxamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-N’-phenyloxamide typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with phenyloxalyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenoxy)ethyl]-N’-phenyloxamide can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxamide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3-hydroxyphenoxyethyl derivatives.

    Reduction: Formation of N-[2-(3-methoxyphenoxy)ethyl]amine derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N-[2-(3-methoxyphenoxy)ethyl]-N’-phenyloxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-N’-phenyloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-[2-(3-methoxyphenoxy)ethyl]propanamide
  • 3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
  • N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzamide

Uniqueness

N-[2-(3-methoxyphenoxy)ethyl]-N’-phenyloxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and oxamide groups allow for diverse chemical reactions and potential biological activities that are not as pronounced in similar compounds .

Properties

IUPAC Name

N-[2-(3-methoxyphenoxy)ethyl]-N'-phenyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-14-8-5-9-15(12-14)23-11-10-18-16(20)17(21)19-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSPPDMSVMIQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCNC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.